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Compound of Interest

Compound Name: 1,4-Butanediol-d10

CAS No.: 71760-76-4

Cat. No.: B1271918 Get Quote

Executive Summary
1,4-Butanediol (1,4-BD) is a significant industrial solvent and a known precursor to the

controlled substance gamma-hydroxybutyrate (GHB). In forensic and clinical analysis, 1,4-
Butanediol-d10 (

) serves as the gold-standard Internal Standard (IS). Its fully deuterated structure mitigates
"cross-talk" interference and compensates for matrix effects (ionization suppression) more
effectively than partial analogs like d4 or d6.

This guide details the mass spectrometry fragmentation physics of 1,4-Butanediol-d10 under

Electron Ionization (EI) and provides a validated protocol for its quantification in biological

matrices.

Theoretical Framework: Fragmentation Mechanics
Understanding the fragmentation of 1,4-Butanediol-d10 requires analyzing the behavior of its

native analog and applying the Kinetic Isotope Effect (KIE).

The "Cyclization-Elimination" Mechanism
Unlike simple linear alcohols, 1,4-diols under Electron Ionization (70 eV) do not simply cleave

alkyl chains. They undergo a characteristic intramolecular cyclization resulting in the loss of

water (or
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) to form a stable cyclic ether ion (Tetrahydrofuran-like).

Native 1,4-BD (

, MW 90) Pathway:
Ionization:

(

90) is formed but is extremely unstable.

Cyclization: The hydroxyl oxygen attacks the C4 carbon, expelling water (

).

Product: A cyclic oxonium ion (

,

72).

Secondary Fragmentation: The ring opens and cleaves to form the base peak at

42 (

).

Deuterated 1,4-BD-d10 (

, MW 100) Pathway:
Ionization:

(

100).

Deuterium Oxide Loss: The molecule loses

(Mass 20).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product: Cyclic

(

80).

Secondary Fragmentation: Ring opening and loss of

(Formaldehyde-d2) yields the base peak

(

48).

Visualization of Fragmentation Pathway
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Figure 1: The dominant fragmentation pathway of 1,4-Butanediol-d10 under EI conditions,

showing the characteristic mass shifts due to deuteration.

Comparative Mass Spectral Data
The following table correlates the major ions observed in native 1,4-BD with those predicted

and observed in the d10 analog.
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Ion Identity
Native (

)

d10 Analog (

)

Mass Shift (

)

Structural
Explanation

Molecular Ion (

)
90 100 +10

Full deuteration (

). Often

weak/absent.

[M - Water] 72 80 +8

Loss of

(18) vs

(20). Remaining

fragment is

.

Base Peak 42 48 +6

vs

. Propene radical

cation.

-Cleavage 31 34 +3

vs

. Characteristic

of primary

alcohols.
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Critical Note on Proton Exchange: If 1,4-Butanediol-d10 is dissolved in a protic solvent (e.g.,

Methanol, Water) for LC-MS analysis, the hydroxyl deuteriums (-OD) will rapidly exchange with

protons (-OH). The molecule effectively becomes 1,4-Butanediol-d8 (

).

GC-MS Impact: Minimal if derivatized immediately or dissolved in aprotic solvents (Acetone,

DCM).

LC-MS Impact: Significant. The parent ion will shift from

100 to

98.

Validated Protocol: GC-MS Quantification
While direct injection is possible, TMS-derivatization is recommended to improve peak shape,

sensitivity, and thermal stability.

Materials & Reagents
Analyte: 1,4-Butanediol (Native).[1]

Internal Standard: 1,4-Butanediol-d10 (100 µg/mL in Acetone).

Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Extraction Solvent: Ethyl Acetate.

Sample Preparation Workflow
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Biological Sample
(100 µL Urine/Plasma)

Spike Internal Standard
(50 µL 1,4-BD-d10)

Protein Precipitation / Extraction
(Add 200 µL Ethyl Acetate, Vortex 2 min)

Centrifugation
(10,000 rpm, 5 min)

Evaporation
(Supernatant to dryness under N2)

Derivatization
(Add 50 µL BSTFA + 1% TMCS)

Incubate 60°C for 20 min

GC-MS Injection
(1 µL Splitless)

Click to download full resolution via product page

Figure 2: Step-by-step sample preparation for the quantification of 1,4-Butanediol using d10-IS

and silylation.

Instrumental Parameters (Agilent 7890/5977 eqv.)
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
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Inlet: 250°C, Splitless mode.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Oven Program:

Hold 60°C for 1 min.

Ramp 15°C/min to 150°C.

Ramp 30°C/min to 300°C (Bake out).

MS Source: EI (70 eV), 230°C.

Acquisition: SIM Mode (Selected Ion Monitoring).

SIM Ions for Quantitation (TMS-Derivatives)
Upon derivatization, the hydroxyl hydrogens are replaced by TMS groups (

).

Native 1,4-BD-TMS (

):

Target Ion:

147 (Rearrangement ion involving two TMS groups).

Qual Ion:

117.

1,4-BD-d10-TMS (assuming d8 backbone + TMS):

Note: The -OD deuteriums are lost during silylation. The backbone remains

.
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Target Ion:

151 (

deuterium shift).

Qual Ion:

121 (

).

Troubleshooting & Validation Criteria
Linearity & Sensitivity

Range: 1 – 100 mg/L (Clinical range for intoxication).

Linearity (

):

using the area ratio of Analyte/IS.

LOD: Typically 0.1 mg/L using the BSTFA method.

Common Interferences
GHB Conversion: In acidic conditions (or hot GC injectors without derivatization), GHB can

convert to GBL (Gamma-butyrolactone). 1,4-BD is distinct but shares fragments with GBL.

Differentiation: 1,4-BD-TMS elutes after GHB-TMS and GBL.

"Ghost" Peaks: Incomplete derivatization leads to mono-TMS derivatives. Ensure excess

BSTFA and sufficient incubation time (20 min @ 60°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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